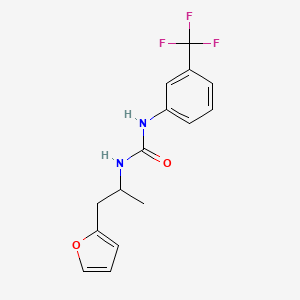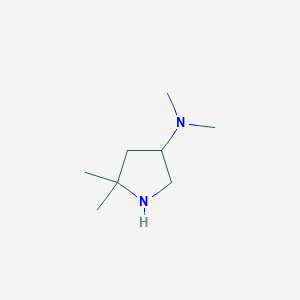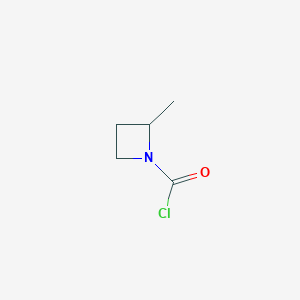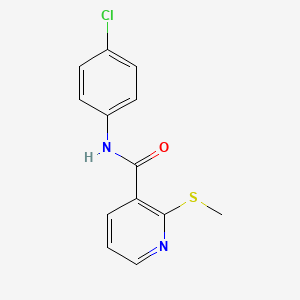
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Furan-2-yl)propan-2-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TP FU, is a chemical compound that has been researched for its potential use in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Synthetic Approaches : The synthesis of furan-2-yl derivatives involves coupling reactions, highlighting efficient synthetic routes to these compounds. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrates a methodology combining furfural with urea, characterized by GC-MS, FTIR, and NMR techniques, suggesting a broad spectrum of activity against various pathogens (Donlawson et al., 2020).
- Chemical Properties : Investigations into the chemical behavior of furan-2-yl(phenyl)methanol derivatives via aza-Piancatelli rearrangement reveal the capacity to yield benzo[b][1,4]thiazine or oxazine derivatives, showcasing the versatility and reactivity of furan-2-yl compounds under catalyzed conditions (Reddy et al., 2012).
Bioactivity and Potential Medicinal Applications
- Antimicrobial Activity : The bioactivity of synthesized furan-2-yl derivatives against various bacterial strains such as Escherichia coli and Salmonella typhi has been documented, indicating their potential for developing novel antimicrobial agents. The broad spectrum of activity against multiple pathogens suggests their usefulness in medicinal chemistry for drug development (Donlawson et al., 2020).
Material Science and Organic Chemistry Applications
- Anion Receptor Chemistry : Research on urea-based anion receptors demonstrates how furan-2-yl derivatives can be utilized to create solution-stable complexes with copper(I), which act as anion receptors in aprotic media. This has implications for the development of new materials with specific ion recognition capabilities (Amendola et al., 2006).
Computational and Theoretical Studies
- Computational Analysis : Studies employing quantum chemical calculations to explore the electronic structures and reactivity of furan-2-yl derivatives contribute to a deeper understanding of their chemical behavior. Such theoretical insights are crucial for designing compounds with desired properties and reactivities (Alabi et al., 2020).
Propiedades
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(8-13-6-3-7-22-13)19-14(21)20-12-5-2-4-11(9-12)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOYQHYXXFWGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)






![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)

![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)